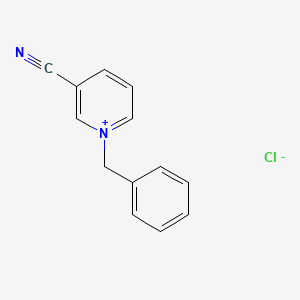

1-Benzyl-3-cyanopyridinium chloride

Description

The Pyridinium (B92312) Cation: Fundamental Chemical Principles and Reactivity Context

The pyridinium cation, [C₅H₅NH]⁺, is the conjugate acid of pyridine (B92270). wikipedia.org It is an aromatic cation, conforming to Hückel's rule, and is isoelectronic with benzene (B151609). wikipedia.org The nitrogen atom in the pyridine ring is nucleophilic, allowing it to be readily alkylated to form N-substituted pyridinium salts. researchgate.net Pyridinium salts are often prepared by treating pyridine with an acid or an alkylating agent. wikipedia.org The resulting cation is an electrophile and can undergo various reactions, including nucleophilic addition. wikipedia.org This reactivity is central to its utility in organic synthesis. The stability of the pyridinium ring can be influenced by substituents, with electron-withdrawing groups generally enhancing its reactivity towards nucleophiles. nih.gov

N-Substituted Pyridinium Salts as Versatile Synthetic Intermediates

N-substituted pyridinium salts, including N-benzyl derivatives, are recognized as versatile intermediates in organic synthesis. rsc.orgresearchgate.net They serve as precursors for the synthesis of a wide array of heterocyclic compounds. rsc.org A significant application is their dearomatization to produce substituted dihydropyridines and piperidines, which are prevalent scaffolds in medicinally relevant molecules. researchgate.netacs.org

These transformations can be achieved through various methods, including:

Nucleophilic Addition: The addition of nucleophiles, such as organoboron compounds (boronic acids), to N-alkylpyridinium salts, often catalyzed by transition metals like rhodium, can lead to the enantioselective synthesis of dihydropyridines. acs.org

Reductive Alkylation: The reaction of pyridinium salts with agents like zinc and benzyl (B1604629) bromide can produce 1,4-dihydropyridines. rsc.org

Organocatalytic Dearomatization: C(1)-ammonium enolates, generated in situ, can add to pyridinium salts bearing an electron-withdrawing group at the 3-position to yield enantioenriched 1,4-dihydropyridines. rsc.org

Zincke Reaction: This classic reaction involves the transformation of a pyridine into a pyridinium salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.orgwikiwand.com The resulting N-substituted pyridinium salt can then undergo further reactions. The mechanism is described as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) process. wikipedia.orgresearchgate.net

The reactivity and utility of N-substituted pyridinium salts are summarized in the following table:

| Reaction Type | Reagents | Product Type | Ref |

| Catalytic Dearomatization | Boronic Acids, Rh/BINAP catalyst | Dihydropyridines | acs.org |

| Reductive Alkylation | Zinc, Benzyl Bromide | 1,4-Dihydropyridines | rsc.org |

| Organocatalytic Dearomatization | Aryl Esters, Isothiourea Catalyst | 1,4-Dihydropyridines | rsc.org |

| Zincke Reaction | 2,4-dinitro-chlorobenzene, Primary Amine | N-substituted Pyridinium Salts | wikipedia.org |

Specific Focus on 1-Benzyl-3-cyanopyridinium Chloride in Contemporary Organic Chemistry

This compound belongs to this important class of compounds. The presence of the electron-withdrawing cyano group at the 3-position significantly influences its reactivity, making it a valuable substrate in various synthetic transformations.

3-Cyanopyridine (B1664610), also known as nicotinonitrile, is an organic compound with the formula NCC₅H₄N. wikipedia.org It is a key intermediate in the pharmaceutical industry for the synthesis of nicotinamide (B372718) (a form of vitamin B3), nicotinic acid, and isonicotinic acid. wikipedia.orgorientjchem.org Historically, 3-cyanopyridine has been synthesized through methods such as the dehydration of nicotinamide with phosphorus pentoxide or the ammoxidation of 3-methylpyridine. wikipedia.orgchemicalbook.com More recent synthetic routes involve the reaction of 2-methyleneglutaronitrile (B75433) with a halogen followed by treatment with a Lewis acid and a base. google.com

The development of synthetic methods for 3-cyanopyridine and its derivatives has been crucial for accessing a wide range of biologically active molecules. orientjchem.org For instance, derivatives of 3-cyanopyridin-2-one and 3-cyanopyridine-2-thione have been synthesized and evaluated for their anticancer activity. orientjchem.org

The unique structural features of this compound position it as a compound of interest in several emerging areas of chemical research. The electron-withdrawing nature of the 3-cyano group makes the pyridinium ring particularly susceptible to nucleophilic attack, facilitating dearomatization reactions.

Recent research has demonstrated that pyridinium salts with an electron-withdrawing substituent in the 3-position, such as a cyano or sulfonyl group, are effective substrates for the enantioselective addition of C(1)-ammonium enolates to produce 1,4-dihydropyridines. rsc.org The counterion also plays a role, with coordinating ions like chloride leading to higher enantioselectivity compared to non-coordinating ions like tetrafluoroborate. rsc.org

Furthermore, N-benzylpyridinium derivatives are being explored for their biological activities. For example, a library of N-benzylpyridinium-curcumin derivatives was synthesized and showed potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The quaternary nitrogen of the pyridinium ring was found to interact with key amino acid residues in the active site of the enzyme. nih.gov

The reactivity of the cyano-substituted pyridinium ring also allows for its use in cycloaddition reactions. For instance, pyridinium ylides generated from pyridinium salts can react with alkynes to form indolizine (B1195054) structures, a reaction that is favored by electron-withdrawing groups on the pyridine ring. nih.gov

Properties

CAS No. |

14535-08-1 |

|---|---|

Molecular Formula |

C13H11ClN2 |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

1-benzylpyridin-1-ium-3-carbonitrile;chloride |

InChI |

InChI=1S/C13H11N2.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,10H2;1H/q+1;/p-1 |

InChI Key |

FCWNDFCUHFLPLJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C#N.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Cyanopyridinium Chloride and Its Congeners

N-Alkylation of 3-Cyanopyridine (B1664610): A Primary Synthetic Route

The most direct method for the synthesis of 1-benzyl-3-cyanopyridinium chloride involves the N-alkylation of 3-cyanopyridine. This reaction, a type of quaternization, targets the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring.

Direct Quaternization with Benzyl (B1604629) Halides

The reaction of 3-cyanopyridine with benzyl halides, such as benzyl chloride or benzyl bromide, is a common and straightforward approach to obtaining this compound. This is a classic example of the Menshutkin reaction, where a tertiary amine (in this case, the nitrogen of the pyridine ring) is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.

The general reaction is as follows:

3-Cyanopyridine + Benzyl Halide → 1-Benzyl-3-cyanopyridinium Halide

This method has been utilized in the synthesis of related compounds, such as 1-benzylpyridinium-3-carboxylate, where benzyl chloride reacts with nicotinic acid. google.com The reactivity of benzyl halides is advantageous for this transformation due to the stability of the incipient benzylic carbocation, which facilitates the nucleophilic attack by the pyridine nitrogen.

Optimization of Reaction Conditions: Solvents, Temperature, and Catalyst Systems

The efficiency of the N-alkylation of 3-cyanopyridine is highly dependent on the reaction conditions. Key variables that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Solvents: The choice of solvent can significantly influence the rate and yield of quaternization reactions. For resin-bound tertiary amines, dimethyl sulfoxide (B87167) (DMSO) has been found to be a highly efficient solvent, even when the starting material exhibits poor swelling. nih.gov Other solvents commonly employed for quaternization reactions include acetone, chloroform, dimethylformamide (DMF), water, and ethanol (B145695). researchgate.net The selection of the solvent is often a balance between the solubility of the reactants and the desired reaction rate.

Temperature: The reaction temperature is a critical parameter. While heating can increase the reaction rate, it can also lead to the degradation of the product, thereby depressing the yield. nih.gov For instance, in the synthesis of 1-benzyl-3-piperidone hydrochloride from 3-pyridone, the initial benzylation is carried out under reflux conditions at 100-110 °C. google.com However, for some quaternization reactions, room temperature for an extended period (e.g., 18 hours) has been shown to provide the highest yields. nih.gov

Catalyst Systems: In some cases, catalysts are employed to enhance the reaction rate. For the synthesis of 1-benzylpyridinium-3-carboxylate, a composite catalyst system consisting of potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) and a quaternary ammonium salt (such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride) has been used. google.com The use of a buffer, such as sodium bicarbonate or boric acid, can also be beneficial. google.com Microwave-assisted synthesis, often in the presence of bases like K2CO3 or cesium carbonate (Cs2CO3) with a few drops of DMF or N-methyl-2-pyrrolidinone (NMP), has emerged as an efficient method for N-alkylation, offering significantly reduced reaction times and increased yields. nih.gov

| Parameter | Conditions and Effects |

| Solvent | DMSO, DMF, Acetone, Ethanol. nih.govresearchgate.net Choice affects reaction rate and solubility. |

| Temperature | Room temperature to reflux (e.g., 100-110°C). nih.govgoogle.com Higher temperatures can increase rate but may lead to product degradation. nih.gov |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts), Bases (e.g., K2CO3). google.com Can enhance reaction rates. |

| Reactants | Benzyl chloride, Benzyl bromide. Benzyl halides are effective alkylating agents. |

Scope and Limitations of Direct Benzylation Methods

Direct benzylation is a versatile method applicable to a wide range of pyridine derivatives. However, the reaction can be influenced by steric and electronic factors. Highly substituted pyridines or those with electron-withdrawing groups may exhibit reduced reactivity. The presence of other nucleophilic sites within the molecule could potentially lead to side reactions, although the pyridine nitrogen is generally the most nucleophilic center in these systems. One of the primary limitations is the potential for product degradation under harsh reaction conditions, necessitating careful optimization of temperature and reaction time. nih.gov

Indirect Synthesis via Pyrylium (B1242799) Salt Precursors

An alternative and powerful strategy for the synthesis of pyridinium (B92312) salts involves the transformation of pyrylium salts. Pyrylium salts are six-membered aromatic rings containing a trivalent oxygen atom and are isoelectronic with benzene (B151609). researchgate.net They are highly reactive towards nucleophiles and serve as excellent precursors for a variety of heterocyclic compounds.

Condensation Reactions of Pyrylium Salts with Primary Amines or Amino Groups

The core of this synthetic approach is the reaction of a pyrylium salt with a primary amine, such as benzylamine, to yield a pyridinium salt. researchgate.netsemanticscholar.org This transformation is a well-established method for constructing the pyridinium ring. researchgate.net The reaction proceeds through a nucleophilic attack of the primary amine at the C-2 position of the pyrylium ring, followed by ring-opening to form a divinylogous amide intermediate, which then undergoes an acid-catalyzed electrocyclic ring closure to form the pyridinium cation. psu.edu

The general scheme for this transformation is:

Pyrylium Salt + R-NH₂ → Pyridinium Salt

This method has been used to synthesize a variety of 2,4,6-tri-arylpyridinium salts. semanticscholar.org The reaction is often catalyzed by acids like acetic acid. semanticscholar.org

Regiochemical Control in Pyrylium-to-Pyridinium Transformations

The reaction mechanism is believed to involve several steps, with the ring-opened divinylogous amide being a key intermediate that can often be detected spectroscopically. psu.edu The final ring-closure step is catalyzed by acid. psu.edu

| Synthetic Route | Advantages | Disadvantages |

| Direct N-Alkylation | Straightforward, one-step process. | Can require harsh conditions, potential for product degradation. nih.gov |

| Pyrylium Salt Conversion | Versatile, allows for the synthesis of highly substituted pyridiniums. semanticscholar.org | Requires the synthesis of the pyrylium salt precursor, multi-step process. researchgate.net |

Synthesis of Key Precursors for this compound

The synthesis of this compound relies on the availability of two key precursors: 3-cyanopyridine and a suitable benzyl halide. The industrial-scale production and laboratory synthesis of these precursors involve distinct and advanced chemical methodologies, which are crucial for the efficient manufacturing of the final product. This section details the synthetic routes for obtaining these essential building blocks.

Advanced Approaches to 3-Cyanopyridine Synthesis (e.g., Ammoxidation)

3-Cyanopyridine, also known as nicotinonitrile, is a pivotal intermediate in the synthesis of various chemical products. Its production is dominated by the vapor-phase ammoxidation of alkylpyridines, a process that involves the reaction of a pyridine derivative with ammonia (B1221849) and an oxygen source (typically air) at elevated temperatures over a solid catalyst.

The most common feedstocks for this process are 3-picoline (3-methylpyridine) and 2-methyl-5-ethylpyridine (MEP). google.com The ammoxidation of 3-picoline directly yields 3-cyanopyridine and water. The reaction is highly exothermic and requires careful control of process parameters to maximize yield and selectivity, preventing over-oxidation to carbon oxides or the formation of other byproducts. researchgate.net

Catalyst development is central to the efficiency of this process. Vanadium-based catalysts, particularly those supported on titanium dioxide (V2O5/TiO2), are extensively used. psu.edumdpi.com The catalytic performance is influenced by the properties of the TiO2 support and the presence of various promoters. psu.edumdpi.com Multi-component catalysts containing oxides of vanadium, chromium, molybdenum, and other metals have been developed to achieve high conversion rates and yields. google.com For instance, a catalyst system with the atomic ratio V:Cr:Mo:P:Cs:Ni:Bi has demonstrated a molar yield of 3-cyanopyridine as high as 98.8% with a 3-picoline conversion rate of 99.2%. google.com

An alternative ammoxidation route starts from 2-methyl-5-ethylpyridine (MEP). google.com This process also utilizes a vapor-phase reaction with ammonia and oxygen in the presence of a supported metal oxide catalyst and steam. google.com While this method involves the cleavage of a carbon-carbon bond, it can be an economically viable alternative depending on the relative cost of the starting materials.

| Starting Material | Catalyst System | Reaction Temperature (°C) | Key Findings/Yields | Reference |

|---|---|---|---|---|

| 3-Picoline | V:Cr:Mo:P:Cs:Ni:Bi oxides | 360 | Molar yield of 98.8%; 3-picoline conversion of 99.2% | google.com |

| 3-Picoline | V2O5/TiO2 | 340-370 | Maximum yield of 60% at 370°C with 90% conversion. Catalyst performance is dependent on the TiO2 support. | researchgate.netpsu.edu |

| 2-Methyl-5-ethylpyridine (MEP) | Supported metal oxide (e.g., V-Ti) with steam | 300-500 | Provides a commercially advantageous route to 3-cyanopyridine. | google.com |

| 3-Picoline | V2O5 with MoO3 promoter | 280-500 | 83% yield with 96.4% conversion of 3-picoline. | mdpi.com |

Benzyl Halide Generation for N-Alkylation

Benzyl halides, particularly benzyl chloride, are the second essential precursor for the synthesis of this compound. They serve as the benzylating agent in the N-alkylation of the pyridine ring. The primary industrial method for producing benzyl chloride is the gas-phase photochemical chlorination of toluene (B28343). wikipedia.org

This reaction proceeds via a free-radical mechanism, where chlorine radicals are generated by exposure to UV light. askfilo.comquora.com These radicals then abstract a hydrogen atom from the methyl group of toluene to form a benzyl radical, which subsequently reacts with a chlorine molecule to yield benzyl chloride and another chlorine radical, propagating the chain reaction. askfilo.com While effective, this process can lead to the formation of side products such as benzal chloride and benzotrichloride (B165768) through further chlorination. wikipedia.orgquora.com

To circumvent the use of gaseous chlorine, alternative methods have been developed. These include the use of N-chlorosuccinimide (NCS) or other N-chloro reagents like trichloroisocyanuric acid (TCCA) and N,N-dichloroacetamide as the chlorine source, often in the presence of a radical initiator or visible light. youtube.commdpi.com These methods can offer improved selectivity under milder conditions. For instance, a metal-free process using N,N-dichloroacetamide and visible light irradiation has been shown to produce benzyl chloride with good yields. mdpi.com

Other synthetic routes to benzyl chloride include the chloromethylation of benzene (Blanc chloromethylation) and the reaction of benzyl alcohol with hydrochloric acid or other chlorinating agents like thionyl chloride. wikipedia.orgatamanchemicals.comchemicalbook.com The reaction of benzyl alcohol with concentrated hydrochloric acid can yield benzyl chloride, and this process can be accelerated at room temperature by using a large excess of the acid. atamanchemicals.comchemicalbook.com

| Starting Material | Reagents | Method | Key Features/Yields | Reference |

|---|---|---|---|---|

| Toluene | Chlorine (Cl2), UV light | Gas-phase photochemical reaction | Major industrial method; free-radical process. Can produce polychlorinated side products. | wikipedia.orgaskfilo.com |

| Toluene | Trichloroisocyanuric acid (TCCA) | Free-radical chlorination | Alternative to using chlorine gas, suitable for lab-scale synthesis. | youtube.com |

| Toluene | N,N-dichloroacetamide, visible light | Metal-free photochemical reaction | Yield of 74% on a gram scale; avoids harsh reagents. | mdpi.com |

| Benzene | Formaldehyde, HCl, ZnCl2 | Blanc chloromethylation | An alternative production method, though less common industrially. | atamanchemicals.com |

| Benzyl alcohol | Concentrated Hydrochloric Acid (HCl) | Nucleophilic substitution | A 70% yield can be achieved by heating; theoretical yield with a large excess of acid. | atamanchemicals.comchemicalbook.com |

Reactivity and Comprehensive Chemical Transformations of 1 Benzyl 3 Cyanopyridinium Chloride

Nucleophilic Addition Reactions to the Pyridinium (B92312) Ring

The presence of the electron-withdrawing cyano group and the benzyl (B1604629) substituent on the nitrogen atom significantly activates the pyridinium ring of 1-benzyl-3-cyanopyridinium chloride towards nucleophilic attack. This activation facilitates a variety of chemical transformations, primarily initiated by the addition of nucleophiles to the electron-deficient ring system.

The addition of nucleophiles to pyridinium salts can occur at the C-2, C-4, or C-6 positions. nih.gov The regioselectivity of this addition is influenced by several factors, including the nature of the nucleophile, the substituents on the pyridinium ring, and the reaction conditions. scripps.eduacs.orgnih.gov In the case of this compound, the electron-withdrawing cyano group at the C-3 position directs nucleophilic attack preferentially to the C-4 position. This is due to the effective delocalization of the negative charge in the resulting dihydropyridine (B1217469) intermediate. While addition at the C-2 and C-6 positions is possible, the C-4 addition is generally favored. researchgate.net

The reaction of this compound with a cyanide ion serves as a classic example of nucleophilic addition to the pyridinium ring. The cyanide ion, a potent nucleophile, attacks the C-4 position of the pyridinium ring, leading to the formation of 1-benzyl-3,4-dicyano-1,4-dihydropyridine. This reaction is a key step in the synthesis of various dihydropyridine derivatives.

A significant body of research has focused on the reaction of this compound with various aminoheterocycles. These reactions proceed with high regioselectivity, with the aminoheterocycle adding to the C-4 position of the pyridinium ring to yield stable 1,4-dihydropyridine (B1200194) adducts. researchgate.net

For instance, 5-aminopyrazoles react with this compound to form 1-benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines. researchgate.net Similarly, reactions with 5-aminoisoxazole, 2-aminothiazole, and 6-aminouracil (B15529) produce the corresponding C-4 substituted 1,4-dihydropyridine derivatives. researchgate.netresearchgate.net These reactions highlight the versatility of this compound as a building block in the synthesis of complex heterocyclic systems.

Table 1: Nucleophilic Addition of Aminoheterocycles to this compound

| Nucleophile | Product | Reference |

| 5-Aminopyrazoles | 1-Benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines | researchgate.net |

| 5-Aminoisoxazole | 1-Benzyl-3-cyano-4-(5-aminoisoxazol-4-yl)-1,4-dihydropyridine | researchgate.net |

| 2-Aminothiazole | 1-Benzyl-3-cyano-4-(2-aminothiazol-5-yl)-1,4-dihydropyridine | researchgate.net |

| 6-Aminouracil | 1-Benzyl-3-cyano-4-(6-aminouracil-5-yl)-1,4-dihydropyridine | researchgate.netresearchgate.net |

The azide (B81097) anion (N₃⁻) is a versatile nucleophile that can react with this compound. masterorganicchemistry.com The addition of the azide anion is expected to occur at the C-4 position, analogous to other nucleophiles, to yield 4-azido-1-benzyl-3-cyano-1,4-dihydropyridine. This intermediate can then undergo further transformations, such as reduction of the azido (B1232118) group to an amino group, providing a route to 4-amino-1,4-dihydropyridine derivatives. google.com

The nucleophilic addition reactions discussed above lead to the formation of 1,4-dihydropyridine adducts. These adducts are characterized by the presence of a non-aromatic, partially saturated pyridine (B92270) ring. The formation of these adducts from this compound and various nucleophiles has been extensively studied. researchgate.net

The structures of these 1,4-dihydropyridine adducts are typically confirmed using a combination of spectroscopic techniques, including NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. researchgate.netresearchgate.net For example, in the ¹H NMR spectrum, the appearance of signals corresponding to the protons at the newly formed sp³-hybridized C-4 carbon is a key diagnostic feature.

The 1,4-dihydropyridines derived from this compound are versatile intermediates that can undergo a variety of subsequent chemical transformations. organic-chemistry.org These transformations allow for the synthesis of a wide range of functionalized heterocyclic compounds.

One common transformation is oxidation, which re-aromatizes the dihydropyridine ring to a pyridine ring. This process can be used to synthesize substituted pyridines that would be difficult to prepare by other methods. Another important reaction is the further functionalization of the dihydropyridine ring or its substituents. For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or the substituents introduced by the nucleophile can be modified. These transformations open up avenues for creating diverse molecular architectures with potential applications in various fields of chemistry.

Subsequent Transformations of Dihydropyridines Derived from this compound

Radical Reactivity and Single Electron Transfer (SET) Processes

Pyridinium salts, including this compound, are increasingly recognized for their utility in radical chemistry, primarily acting as precursors for various radical species through single electron transfer (SET) events.

N-functionalized pyridinium salts have been extensively explored as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals. researchgate.net The generation of these radicals typically occurs following a reductive single electron transfer to the pyridinium salt. researchgate.net This process can follow two divergent pathways:

Homolytic Fragmentation: The N-bound substituent is liberated as a corresponding radical. nih.gov

Heterolytic Fragmentation: This alternative pathway liberates an N-centered pyridinium radical. nih.gov

Visible light photoredox catalysis has become a powerful platform for generating N-centered radicals from various precursors under mild conditions. rsc.org This approach can cleave N-O, N-S, N-N, and N-X (halogen) bonds to produce the corresponding N-centered radicals via a SET-based reductive scission. rsc.org The unique reactivity of 4-cyanopyridines, which are structurally related to the 3-cyano isomer, highlights their propensity for SET reduction to form stable dearomatized radical anions. nih.gov

The radical intermediates generated from pyridinium salts can participate in a range of photoredox- and metal-catalyzed reactions. These modern synthetic strategies enable novel bond formations under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis is a key driver for reactions involving pyridinium cations. For example, the chemodivergent radical benzylation of 4-cyanopyridines uses a single photoredox catalyst to generate benzyl radicals, which then react with the pyridine derivative. nih.gov Mechanistic studies often indicate the involvement of radical intermediates. nih.gov In the enantioselective cyanation of cycloketone oxime esters, a combination of photoredox and copper catalysis generates benzylic radicals via C-C bond cleavage, which are key to the reaction mechanism. nih.gov Radical trapping experiments in these systems confirm the presence of radical intermediates. nih.gov

Metal Catalysis: Pyridinium salts are effective in metal-catalyzed cross-coupling reactions. A Suzuki-Miyaura cross-coupling has been developed for α-pyridinium esters and arylboroxines, which proceeds through an alkyl radical intermediate. researchgate.net Cooperative catalysis, such as the combination of zirconocene (B1252598) and photoredox catalysis, can facilitate the reductive homocoupling of benzyl chlorides by promoting C-Cl bond cleavage to generate benzyl radicals. nih.gov

A primary role of N-functionalized pyridinium scaffolds in modern organic synthesis is their function as redox-active, single-electron, functional group transfer reagents. researchgate.netnih.gov This reactivity is triggered by a single-electron transfer event, leading to the fragmentation of the pyridinium salt. nih.gov The design of the N-substituent and the pyridinium core allows for the controlled release of specific radical species. nih.gov

The utility of these salts as transfer reagents is divided into two main mechanistic pathways:

Homolytic Fragmentation: This pathway releases the N-substituent as a radical, which can then engage in subsequent reactions. This is a common strategy for generating carbon, nitrogen, or oxygen-centered radicals for use in synthesis. nih.gov

Heterolytic Fragmentation: This pathway results in the formation of an N-centered pyridinium radical cation. nih.gov

Through these mechanisms, pyridinium salts serve as versatile tools for initiating radical cascades and transferring functional groups to a wide array of substrates, highlighting their importance in the development of new synthetic methodologies. nih.gov

Electrophilic Reactivity of this compound

The chemical behavior of this compound is characterized by the pronounced electrophilicity of the pyridinium ring. This reactivity is a consequence of the quaternary nitrogen atom, which imparts a positive charge, and the electron-withdrawing nature of the cyano group at the C-3 position. These features render the pyridine ring susceptible to attack by nucleophiles.

Research has shown that nucleophilic addition typically occurs at the C-4 position of the pyridinium ring, which is electronically favored. This has been demonstrated in reactions with various aminoheterocycles. For instance, 5-aminopyrazoles, 5-aminoisoxazole, 2-aminothiazole, and 6-aminouracil react with this compound with high regioselectivity to yield the corresponding 1-benzyl-3-cyano-4-(heteroaryl)-1,4-dihydropyridine derivatives. researchgate.net This regioselectivity highlights the predictable nature of nucleophilic attack on this pyridinium salt.

The reaction proceeds via the formation of a more stable 1,4-dihydropyridine structure. The structural similarity of these 1,4-dihydropyridine products to enamines opens up further synthetic possibilities, as they can react with electrophilic reagents. researchgate.net The table below summarizes the reactions of this compound with various nucleophiles, leading to 1,4-dihydropyridine adducts.

| Nucleophile | Product | Regioselectivity |

| 5-Aminopyrazoles | 1-Benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines | High (C-4 addition) |

| 5-Aminoisoxazole | 1-Benzyl-3-cyano-4-(5-aminoisoxazol-4-yl)-1,4-dihydropyridine | High (C-4 addition) |

| 2-Aminothiazole | 1-Benzyl-3-cyano-4-(2-aminothiazol-4-yl)-1,4-dihydropyridine | High (C-4 addition) |

| 6-Aminouracil | 1-Benzyl-3-cyano-4-(6-aminouracil-5-yl)-1,4-dihydropyridine | High (C-4 addition) |

These reactions underscore the utility of this compound as an electrophilic building block for the synthesis of complex, substituted dihydropyridine systems.

Other Significant Transformation Pathways

Beyond direct nucleophilic addition, this compound is involved in other significant chemical transformations, including deaminative reactions and cyclizations, which expand its synthetic utility.

Pyridinium salts, often referred to as Katritzky salts, serve as effective precursors for radical generation through deaminative processes. whiterose.ac.uknih.gov This strategy involves the condensation of primary amines with pyrylium (B1242799) salts to form pyridinium salts, which can then be used in subsequent radical reactions. whiterose.ac.uk These deaminative reactions are a valuable alternative to methods using potentially hazardous diazonium salts. whiterose.ac.uk

In this context, while not always involving the 1-benzyl-3-cyano derivative specifically, the general mechanism is applicable. The pyridinium salt acts as a redox-active precursor. whiterose.ac.uk For instance, in visible-light-mediated photoredox catalysis, the pyridinium salt can be reduced to form a pyridinyl radical. whiterose.ac.uk This radical can then fragment to deliver an alkyl or benzyl radical, which participates in further reactions. whiterose.ac.uk This process has been successfully applied in nickel-catalyzed cross-coupling reactions. researchgate.net

The key steps in a deaminative transformation involving a pyridinium salt are:

Formation: A primary amine is converted into a pyridinium salt.

Radical Generation: The pyridinium salt undergoes single-electron reduction to form a radical.

Fragmentation: The radical fragments, releasing a desired radical species (e.g., a benzyl radical) and a pyridine molecule.

Coupling: The generated radical couples with another species to form the final product.

This deaminative pathway has been utilized for various transformations, including the synthesis of α-aryl esters and amides from amino acid derivatives and the dicarbofunctionalization of styrenes. whiterose.ac.uknih.gov

This compound and related pyridinium salts are valuable precursors in cyclization reactions to form polysubstituted aromatic and heterocyclic systems. The reactivity of the pyridinium salt allows for the construction of complex molecular scaffolds.

One notable application is in the synthesis of polysubstituted benzene (B151609) derivatives. psu.eduyoutube.comlibretexts.org The general strategy often involves the reaction of a pyridinium salt with a suitable three-carbon synthon. For example, the reaction of Morita-Baylis-Hillman (MBH) bromides with glutaconate derivatives under basic conditions can lead to polysubstituted benzenes through a [3+3] annulation protocol. psu.edu While this example doesn't directly use this compound, the underlying principle of using a charged aromatic species to facilitate ring formation is relevant.

The synthesis of fused heterocyclic systems is another area where pyridinium salts are employed. For instance, the reaction between indole (B1671886) and 4-substituted pyridines under acylating conditions, followed by acidic cyclization, provides a route to indole alkaloids. researchgate.net The initial step often involves the formation of a dihydropyridine intermediate, similar to those formed from this compound, which then undergoes further transformation. researchgate.net

Mechanistic Elucidation of Reactions Involving 1 Benzyl 3 Cyanopyridinium Chloride

Investigating Reaction Pathways and Intermediates

The reactivity of 1-benzyl-3-cyanopyridinium chloride is characterized by the electrophilic nature of the pyridinium (B92312) ring, which is susceptible to attack by nucleophiles. The precise mechanism of these reactions, whether they proceed through a single concerted step or a multi-step pathway involving discrete intermediates, is a subject of detailed investigation.

The distinction between concerted and stepwise mechanisms is a central theme in mechanistic chemistry. In a concerted reaction, bond-forming and bond-breaking events occur simultaneously in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates.

For reactions involving pyridinium salts, such as hydride transfer or nucleophilic addition, both pathways are plausible. For instance, in the formal hydride transfer reaction of the related 1-benzyl-3-cyanoquinolinium ion with N-methyl-9,10-dihydroacridine, evidence points towards a multi-step process rather than a direct, single-step hydride transfer. nih.gov This is supported by kinetic studies that show the reaction proceeds through more than one step, and under aerobic conditions, can even involve a radical chain mechanism initiated by oxygen. nih.gov While direct evidence for this compound is not extensively documented in this specific context, the behavior of analogous systems suggests that its reactions, particularly with complex nucleophiles or under certain conditions, are likely to favor a stepwise pathway.

Theoretical studies on double proton transfer reactions in related heterocyclic systems also highlight the competition between concerted and stepwise pathways, with the outcome often depending on the specific molecular structure and reaction environment. nih.gov For nucleophilic addition reactions of benzylamines to activated alkenes, kinetic evidence often supports a single-step mechanism involving a four-center cyclic transition state where C-N bond formation and proton transfer are concurrent. nih.govrsc.org The specific pathway for this compound would depend on the nature of the attacking nucleophile and the reaction conditions.

The direct observation of reactive intermediates is a powerful tool for elucidating reaction mechanisms. Spectroscopic techniques are invaluable for identifying and characterizing transient species such as radical anions and ylides.

Ylides: Ylides are neutral dipolar molecules containing a carbanion adjacent to a heteroatom bearing a positive charge. In the context of this compound, deprotonation of the benzylic C-H group would lead to the formation of a pyridinium ylide. Such ylides are important intermediates in reactions like the Wittig reaction. libretexts.orglibretexts.orgyoutube.comumkc.edu The formation of an ylide from this compound would require a strong base to abstract the relatively non-acidic benzylic proton. The resulting ylide would be a potent nucleophile, capable of reacting with various electrophiles. While the direct spectroscopic observation of the ylide derived from this compound is not documented, the general principles of ylide formation and reactivity are well-established. libretexts.orglibretexts.orgyoutube.comumkc.edu

Quantitative Kinetic Studies of Reactivity

Many reactions of this compound with nucleophiles are expected to follow second-order kinetics, where the rate is proportional to the concentrations of both the pyridinium salt and the nucleophile. The second-order rate constant, k₂, is a measure of the intrinsic reactivity of the system.

While a comprehensive table of second-order rate constants for the reactions of this compound is not available, data from related systems can provide valuable context. For example, the kinetics of the reaction of substituted benzyl (B1604629) chlorides with the 9-cyanofluorenyl anion in ethanol (B145695) have been studied, and the second-order rate constants determined. sci-hub.se Similarly, rate constants for the reaction of substituted benzyl chlorides with samarium(II) iodide have been reported. researchgate.net The rates of nucleophilic addition of benzylamines to various activated alkenes have also been measured, showing a first-order dependence on both the amine and the substrate. nih.govrsc.orgkoreascience.kr

Table 1: Representative Second-Order Rate Constants for Reactions of Benzyl Halides with the 9-Cyanofluorenyl Anion in Ethanol at 20.0 °C sci-hub.se

| Substituent on Benzyl Chloride | 10² k₂ (L mol⁻¹ s⁻¹) |

| H | 6.46 |

| 3-Cl | 13.7 |

| 3-Me | 11.9 |

| 4-Me | 11.9 |

| 4-NO₂ | 55.3 |

| 3-MeO | 8.96 |

This table presents data for a related system to illustrate the magnitude of second-order rate constants in nucleophilic substitution reactions involving benzyl halides.

The temperature dependence of the reaction rate allows for the determination of activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide insight into the energy barrier and the degree of order in the transition state.

For SN2 reactions, a negative entropy of activation is typically observed, indicating a more ordered transition state compared to the reactants. The enthalpy of activation reflects the energy required to reach the transition state. Studies on the reactions of alkyl and benzyl halides with the 9-cyanofluorenyl anion have provided such activation parameters. sci-hub.se For example, the reaction of benzyl chloride has a ΔH‡ of 13.6 kcal/mol and a ΔS‡ of -17.6 cal/mol·K. sci-hub.se Similar studies on the aminolysis of various esters also report a range of activation parameters, which are sensitive to the structure of the reactants and the reaction mechanism. koreascience.krresearchgate.net

Table 2: Activation Parameters for the Reaction of Alkyl and Benzyl Halides with the 9-Cyanofluorenyl Anion in Ethanol at 30 °C sci-hub.se

| Halide | Eₐ (kcal/mol) | log A | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| PhCH₂Cl | 14.2 | 9.40 | 13.6 | -17.6 |

| PhCH₂Br | 10.7 | 8.71 | 10.1 | -20.7 |

This table provides examples of activation parameters for reactions of benzyl halides, offering a reference for the expected values in similar reactions of this compound.

Structure-Reactivity Relationships and Hammett/Brønsted Analyses

Structure-reactivity relationships provide a quantitative framework for understanding how changes in the structure of reactants affect their reactivity. The Hammett and Brønsted equations are powerful tools for this purpose.

The Hammett equation correlates the rate or equilibrium constants of a series of reactions of substituted aromatic compounds with a substituent constant (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org The ρ value indicates the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge (or loss of negative charge). For nucleophilic attack on the pyridinium ring of this compound, a positive ρ value would be expected for substituents on the pyridine (B92270) ring, as electron-withdrawing groups would enhance its electrophilicity. For substituents on the benzyl group, the effect would depend on the specific mechanism. In SN2 reactions of benzyl benzenesulfonates with N,N-dimethylanilines, the Hammett ρ value for substituents on the nucleophile was found to be negative, while for substituents on the leaving group, it was positive. researchgate.net

The Brønsted equation relates the rate constant of a reaction to the acidity or basicity of one of the reactants. It is often used in reactions involving acid or base catalysis. A Brønsted plot of log(k) versus pKₐ can provide insights into the mechanism of proton transfer in the rate-determining step. For reactions of this compound with a series of basic nucleophiles, a linear Brønsted plot would be expected if the basicity of the nucleophile is a key factor in determining the reaction rate.

While specific Hammett and Brønsted analyses for reactions of this compound are not extensively reported, the principles are widely applied to understand the reactivity of related systems. For example, the ionization of substituted pyridinium ions in water shows a Hammett ρ value of +5.2, indicating a high sensitivity to substituent effects. utexas.edu

Substituent Effects on Reaction Rates and Regioselectivity

The rates and regioselectivity of nucleophilic attack on the 1-benzyl-3-cyanopyridinium scaffold are profoundly influenced by the electronic properties of substituents on both the benzyl and pyridinium rings. These effects can be systematically studied by introducing various functional groups and observing the resulting changes in reaction outcomes.

Detailed Research Findings:

Research on related pyridinium systems has established that electron-withdrawing groups (EWGs) on the pyridinium ring enhance the rate of nucleophilic addition by increasing the electrophilicity of the ring carbons. Conversely, electron-donating groups (EDGs) decrease the reaction rate. For this compound, the primary sites of nucleophilic attack are the C2, C4, and C6 positions, as these are the most electron-deficient carbons. The 3-cyano group exerts a strong electron-withdrawing inductive effect, which is expected to significantly activate the ring towards nucleophilic attack.

The regioselectivity of the addition is a delicate balance of electronic and steric factors. While the C2 and C6 positions are electronically activated by the adjacent positively charged nitrogen, the C4 position is also highly activated due to conjugation with the cyano group. Studies on analogous systems have shown that the nature of the nucleophile and the reaction conditions can influence the preferred site of attack. For instance, "hard" nucleophiles may favor attack at the position with the highest positive charge density (likely C2 or C6), while "soft" nucleophiles might prefer the C4 position, leading to a 1,4-dihydropyridine (B1200194) product which is often thermodynamically more stable. researchgate.net

To illustrate the impact of substituents on reaction rates, consider the hypothetical reaction of various substituted 1-benzyl-3-cyanopyridinium chlorides with a common nucleophile. The following interactive table presents plausible relative rate data based on established principles of physical organic chemistry.

| Substituent (X) on Benzyl Ring | Substituent Type | Expected Relative Rate (k_rel) |

| p-NO₂ | Electron-Withdrawing | 1.8 |

| p-Cl | Electron-Withdrawing | 1.3 |

| H | Neutral | 1.0 |

| p-CH₃ | Electron-Donating | 0.7 |

| p-OCH₃ | Electron-Donating | 0.5 |

This table is illustrative and intended to demonstrate the expected trend of substituent effects on the reaction rate.

Linear Free Energy Relationships (LFERs) in Pyridinium Chemistry

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for quantifying the electronic effects of substituents on the rates and equilibria of reactions. utexas.edupharmacy180.comnumberanalytics.com The Hammett equation is expressed as:

log(kₓ/k₀) = ρσ

where:

kₓ is the rate constant for the reaction with a substituent X.

k₀ is the rate constant for the unsubstituted reaction (X = H).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent X.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge (or reduction of positive charge) in the transition state relative to the reactants. A negative ρ value implies that the reaction is favored by electron-donating groups, suggesting the development of positive charge in the transition state.

Application to this compound:

The following interactive table provides hypothetical kinetic data that could be used to generate a Hammett plot for the reaction of para-substituted 1-benzyl-3-cyanopyridinium chlorides with a nucleophile.

| Substituent (X) | σ_p | Hypothetical k (M⁻¹s⁻¹) | log(kₓ/k₀) |

| p-OCH₃ | -0.27 | 0.085 | 0.23 |

| p-CH₃ | -0.17 | 0.072 | 0.11 |

| H | 0.00 | 0.058 | 0.00 |

| p-Cl | 0.23 | 0.040 | -0.16 |

| p-CN | 0.66 | 0.018 | -0.51 |

This data is illustrative. A linear regression of log(kₓ/k₀) vs. σ_p would yield the ρ value for this reaction.

A linear relationship in the Hammett plot would provide strong evidence that the electronic effects of the substituents on the benzyl group are systematically transmitted to the pyridinium ring, influencing the stability of the transition state and thus the reaction rate. Deviations from linearity can also be informative, suggesting changes in the reaction mechanism or the operation of other effects such as steric hindrance or resonance interactions not captured by the standard σ values.

Applications of 1 Benzyl 3 Cyanopyridinium Chloride in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Structures

The activated nature of the pyridinium (B92312) ring in 1-benzyl-3-cyanopyridinium chloride makes it an excellent electrophile, susceptible to attack by various nucleophiles. This reactivity is harnessed to construct a range of substituted and fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and natural products. rsc.orgsigmaaldrich.comsrdorganics.com

Synthesis of Substituted Pyridines and Dihydropyridines

A widely employed method for generating functionalized dihydropyridines involves the addition of nucleophiles to N-activated pyridinium salts. researchgate.net Research has demonstrated that this compound reacts with high regioselectivity with various aminoheterocycles. researchgate.net For instance, the reaction with 5-aminopyrazoles affords 1-benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines. researchgate.net This transformation is not limited to pyrazole-based nucleophiles; 5-aminoisoxazole, 2-aminothiazole, and 6-aminouracil (B15529) react in an analogous manner, highlighting the versatility of this approach for accessing a diverse library of substituted 1,4-dihydropyridines. researchgate.net

These dihydropyridine (B1217469) intermediates can serve as precursors to fully aromatized pyridines. Oxidation of the dihydropyridine ring, often followed by debenzylation, provides a pathway to highly substituted pyridine (B92270) derivatives. nih.gov

| Nucleophile | Product | Reference |

| 5-Aminopyrazoles | 1-Benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines | researchgate.net |

| 5-Aminoisoxazole | Analogous 4-substituted-1,4-dihydropyridine | researchgate.net |

| 2-Aminothiazole | Analogous 4-substituted-1,4-dihydropyridine | researchgate.net |

| 6-Aminouracil | Analogous 4-substituted-1,4-dihydropyridine | researchgate.net |

Construction of Fused Heterocyclic Systems (e.g., Pyrido- and Pyrazolopyrimidines)

The substituted dihydropyridines synthesized in the aforementioned reactions are valuable intermediates for the construction of more complex, fused heterocyclic systems. For example, the annulation of a pyrazole (B372694) ring onto a pyridine core is a common strategy for synthesizing pyrazolo[3,4-b]pyridines, a class of compounds known for a wide range of biological activities. nih.govresearchgate.net

The 1-benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridine products contain the necessary functionalities poised for subsequent intramolecular cyclization. This ring-closing step, often acid- or base-catalyzed, can lead to the formation of fused systems like pyrazolopyrimidines or pyridopyrimidines. The synthesis of regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can be achieved via the cyclization of appropriately substituted pyridine derivatives, demonstrating that control over reaction conditions can direct the formation of specific isomers. nih.gov

Carbon-Carbon and Carbon-Nitrogen Bond Formation

Beyond its role in heterocycle synthesis, this compound and related pyridinium salts are instrumental in forging key carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in organic synthesis.

Alkene Difunctionalization Strategies

Pyridinium salts have gained prominence as versatile reagents in the radical-mediated difunctionalization of alkenes. rsc.orgrsc.org These transformations allow for the simultaneous introduction of two new functional groups across a C=C double bond. The utility of pyridinium salts in this context stems from two key properties: their ability to undergo single-electron reduction to generate radicals and their high electrophilicity, which allows them to trap alkyl radical intermediates. rsc.orgrsc.org

Depending on the reaction design, pyridinium salts can serve distinct roles:

As X-transfer reagents: They can generate a carbon-, nitrogen-, or oxygen-centered radical (X•) that adds to an alkene. The resulting alkyl radical is then trapped by another nucleophile. rsc.org

As pyridine-transfer reagents: An alkyl radical, generated from a separate initiator, adds to an alkene, and the subsequent radical intermediate adds to the electrophilic pyridine core of the salt. rsc.org

As bifunctional reagents: In an atom-economical approach, the pyridinium salt can act as both the source of the initial radical and the pyridine trap, introducing both functionalities into the alkene. rsc.org

This radical-mediated approach provides a powerful method for the rapid construction of complex, functionalized acyclic molecules from simple alkene starting materials. researchgate.netnih.gov

Cross-Coupling Methodologies Utilizing Pyridinium Salts (e.g., Suzuki-Miyaura)

The N-benzyl group of this compound can be activated and utilized in transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura cross-couplings of benzylic pyridinium salts with boronic acids represent a powerful method for forming C(sp³)–C(sp²) bonds. udel.eduacs.org This deaminative coupling strategy effectively converts benzylic amines, via the corresponding pyridinium salt, into valuable di(hetero)arylmethanes. acs.org

The methodology demonstrates excellent tolerance for a wide array of functional groups and is particularly effective for coupling with both aryl and vinyl boronic acids. udel.eduresearchgate.net This allows for the synthesis of structurally diverse 1,3-disubstituted allylic molecules and diarylmethanes, which are common motifs in pharmaceuticals. udel.edunih.govnih.gov The reactions are typically mediated by a nickel catalyst and proceed under relatively mild conditions. udel.eduorganic-chemistry.orgchemrxiv.org

| Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Arylboronic acids | Nickel-based (e.g., NiBr₂·bpy) | Di(hetero)arylmethanes | udel.eduacs.orgorganic-chemistry.org |

| Vinylboronic acids/esters | Nickel-based | 1,3-Disubstituted allylic molecules | udel.edu |

| Alkyl carboxylic acid derivatives | Nickel-based | Functionalized ketones | organic-chemistry.org |

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates features of all inputs, are highly valued for their efficiency and atom economy. nih.govsemanticscholar.org While specific examples detailing the use of this compound in MCRs are not extensively documented, its established reactivity profile makes it a highly suitable candidate for such transformations.

The electrophilic nature of the pyridinium ring allows it to react readily with in-situ generated nucleophilic intermediates, such as enamines or other species formed during an MCR cascade. ias.ac.in For instance, in reactions like the Hantzsch dihydropyridine synthesis or its variations, an activated pyridine derivative can potentially serve as a key component. ias.ac.inresearchgate.net The synthesis of N-aryl 1,4-dihydropyridine (B1200194) derivatives via a four-component reaction of an aldehyde, an aniline, an alkyne, and a nitrile highlights the power of MCRs in building this heterocyclic core. ias.ac.in Given that this compound is a pre-activated, stable electrophile, its incorporation into novel MCRs to generate highly functionalized and complex heterocyclic libraries represents a promising and logical area for future synthetic exploration.

Enabling Synthesis of Bioactive Molecule Scaffolds

The electrophilic nature of the pyridinium ring in this compound renders it a valuable reagent for the construction of complex molecular architectures, particularly those that form the core of bioactive molecules. Its reactivity allows for the introduction of a dihydropyridine or a pyridinium moiety onto various molecular frameworks, thereby enabling the synthesis of derivatives that mimic the backbones of natural products. This approach has found significant application in the generation of scaffolds resembling indole (B1671886) alkaloids and in the creation of novel coumarin (B35378) conjugates.

Derivatives Mimicking Natural Product Backbones (e.g., indole alkaloids, coumarin conjugates)

The functional group tolerance and predictable reactivity of this compound have been harnessed to create hybrid molecules that incorporate structural motifs from well-known classes of natural products like indole alkaloids and coumarins. This strategy allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.

Indole Alkaloid Mimics

While direct, high-yield synthesis of complex indole alkaloids using this compound as a primary building block is an area of ongoing research, the principles of its reactivity suggest a viable pathway. The reaction of pyridinium salts with nucleophiles is a well-established method for the synthesis of dihydropyridines. researchgate.net Indoles, being electron-rich aromatic systems, can act as nucleophiles, particularly at the C3 position. The reaction of an indole with this compound is anticipated to proceed via nucleophilic attack of the indole at the electrophilic C4 or C6 position of the pyridinium ring, leading to the formation of an indolyl-dihydropyridine conjugate.

Subsequent modification of this dihydropyridine-indole scaffold, such as through cyclization reactions, could then lead to more complex, polycyclic structures reminiscent of natural indole alkaloids. For instance, the synthesis of the indole alkaloid olivacine (B1677268) has been achieved through a heteroarylation reaction, a class of reactions to which the addition of indoles to pyridinium salts belongs. researchgate.net

Table 1: Proposed Synthesis of Indolyl-Dihydropyridine Scaffolds

| Reactant 1 | Reactant 2 | Proposed Product | Potential Alkaloid Mimic Core |

| Indole | This compound | 1-Benzyl-3-cyano-4-(indol-3-yl)-1,4-dihydropyridine | Dihydropyridinyl-indole |

| Skatole (3-Methylindole) | This compound | 1-Benzyl-3-cyano-4-(3-methylindol-2-yl)-1,4-dihydropyridine | Substituted Dihydropyridinyl-indole |

This table presents a proposed synthetic route based on established reactivity patterns.

Coumarin Conjugates

The synthesis of coumarin-dihydropyridine and coumarin-pyridinium conjugates is a more concretely established application of pyridinium salt chemistry. Research has demonstrated the successful synthesis of novel 4-hydroxycoumarin (B602359) derivatives linked to an N-benzyl pyridinium moiety. ut.ac.ir In a typical synthetic sequence, a nucleophilic substitution reaction occurs between a hydroxyl-substituted coumarin, such as 4-hydroxycoumarin, and a pyridinium salt precursor.

In a specific example, while not using the 3-cyano substituted variant, the general principle involves the reaction of 4-hydroxycoumarin with a pyridyl chloride, followed by benzylation to yield the final N-benzyl pyridinium-coumarin conjugate. ut.ac.ir This modular approach allows for the generation of a library of compounds with diverse substitution patterns on both the coumarin and the pyridinium components. These hybrid molecules are of significant interest due to the combined biological activities of the coumarin and pyridinium scaffolds.

Table 2: Synthesis of Coumarin-Pyridinium Conjugates

| Coumarin Precursor | Pyridinium Precursor | Benzylating Agent | Product | Reference |

| 4-Hydroxycoumarin | 3-Chloropyridine | Benzyl (B1604629) chloride | 3-((2-Oxo-2H-chromen-4-yl)oxy)pyridin-1-ium chloride | ut.ac.ir |

| 4-Hydroxycoumarin | 4-Chloropyridine | Benzyl chloride | 4-((2-Oxo-2H-chromen-4-yl)oxy)pyridin-1-ium chloride | ut.ac.ir |

These findings underscore the utility of N-benzyl-3-cyanopyridinium chloride and related pyridinium salts as versatile reagents in medicinal chemistry for the construction of complex bioactive scaffolds that draw inspiration from natural product architectures.

Theoretical and Computational Chemistry Studies of 1 Benzyl 3 Cyanopyridinium Chloride Systems

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving pyridinium (B92312) salts. By calculating the electronic structure and energies of reactants, products, and transition states, DFT can provide a quantitative understanding of reaction pathways.

Transition State Characterization and Activation Energy Calculations

The activation energy (Ea) of a reaction is the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. youtube.com Computational methods, particularly DFT, can be used to locate the transition state (TS) on the potential energy surface and calculate the activation energy. The transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. osti.gov

For reactions involving pyridinium salts, such as nucleophilic additions, the calculation of activation energies can help in understanding the feasibility and kinetics of the process. For instance, in the hydrolysis of 3-cyanopyridine (B1664610), a related compound, the activation energy for the hydrolysis of the cyano group has been determined experimentally. researchgate.net DFT calculations on similar systems can provide a theoretical basis for these experimental observations and allow for the prediction of activation energies for a wider range of reactions.

The general relationship for the apparent activation energy can be expressed as a weighted average of the standard-state enthalpies of all species in the reaction mechanism, each weighted by its degree of rate control. osti.gov This approach, while complex, provides a comprehensive understanding of the factors influencing the reaction kinetics.

Table 1: Illustrative Activation Energies for Related Nitrile Hydrolysis Reactions

| Reaction | Activation Energy (kJ/mol) | Method |

| Hydrolysis of 3-cyanopyridine | 65.2 | Experimental researchgate.net |

| Hydrolysis of phenylacetonitrile | 64.4 | Experimental researchgate.net |

| Hydrolysis of nicotinamide (B372718) | 85.8 | Experimental researchgate.net |

This table provides examples of activation energies for the hydrolysis of related nitrile-containing compounds to illustrate the typical energy barriers involved.

Regioselectivity Predictions based on Electronic Structure

Regioselectivity, the preference for bond formation at one position over another, is a key aspect of the reactivity of substituted pyridinium salts. For 1-Benzyl-3-cyanopyridinium chloride, the pyridinium ring has multiple sites susceptible to nucleophilic attack. Experimental studies have shown that the reaction of this compound with 5-aminopyrazoles results in the formation of 1-benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines with high regioselectivity, indicating a strong preference for addition at the C4 position. researchgate.net

DFT calculations can be employed to predict and rationalize this regioselectivity. By analyzing the electronic structure of the pyridinium cation, specifically the distribution of positive charge and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), the most electrophilic sites can be identified. nih.gov A higher positive charge and a larger LUMO coefficient at a particular carbon atom suggest that it is more susceptible to nucleophilic attack. In many substituted pyridinium salts, the C4 position is found to be the most electrophilic, which aligns with the experimental observations for this compound. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed information about molecular orbitals and charge distribution, which are key to predicting how a molecule will behave in a chemical reaction.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.org

For the 1-Benzyl-3-cyanopyridinium cation, the LUMO is expected to be located primarily on the pyridinium ring, making it an electron-deficient system and thus susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. aip.org DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO, offering insights into the electronic transitions and reactivity of the molecule. windows.net The presence of the electron-withdrawing cyano group at the C3 position and the benzyl (B1604629) group at the nitrogen atom will influence the energies and distributions of these frontier orbitals.

Charge Distribution and Electrophilic/Nucleophilic Sites

The distribution of electron density within a molecule determines its electrostatic potential and dictates the sites of electrophilic and nucleophilic character. In the 1-Benzyl-3-cyanopyridinium cation, the positive charge is not localized solely on the nitrogen atom but is delocalized across the pyridinium ring. nih.gov

Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. aip.org Regions of positive potential (typically colored blue) indicate electrophilic sites, which are susceptible to attack by nucleophiles. Conversely, regions of negative potential (typically colored red) indicate nucleophilic sites. For the 1-Benzyl-3-cyanopyridinium cation, the MEP map would show a significant positive potential on the pyridinium ring, particularly at the C2, C4, and C6 positions, making them the primary electrophilic sites. The cyano group would exhibit a region of negative potential around the nitrogen atom. This detailed understanding of charge distribution is crucial for predicting the outcomes of chemical reactions.

Advanced Computational Methods for Pyridinium Cation Reactivity

Beyond standard DFT calculations, more advanced computational methods are being employed to investigate the complex reactivity of pyridinium cations. These methods are particularly useful for studying systems where electron correlation effects are significant or for modeling reactions under specific conditions, such as those involving excited states.

N-functionalized pyridinium salts have gained attention as versatile radical precursors in organic synthesis, often activated by visible light. researchgate.netacs.org Understanding the mechanisms of these radical-based processes requires computational methods that can accurately describe open-shell species and electronically excited states. Time-dependent DFT (TD-DFT) can be used to study the electronic absorption spectra and predict the behavior of these molecules upon photoexcitation. researchgate.net

Furthermore, the development of new synthetic methodologies involving pyridinium salts, such as their use as bifunctional reagents in alkene difunctionalization, is often guided by computational insights. researchgate.net These advanced computational studies not only help in rationalizing experimental observations but also play a predictive role in designing new reactions and catalysts. The ongoing development of computational techniques promises to further unravel the rich and diverse reactivity of pyridinium cations. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-3-cyanopyridinium chloride in laboratory settings?

- Methodological Answer : A plausible synthesis route involves benzylation of 3-cyanopyridine using benzyl chloride under nucleophilic substitution conditions. The reaction typically requires a polar aprotic solvent (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) to deprotonate intermediates. Post-reaction purification via recrystallization or column chromatography is advised to isolate the quaternary ammonium salt. Safety protocols for handling benzyl chloride derivatives (e.g., PPE, fume hood use) should align with guidelines for similar compounds .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm benzyl group integration (δ ~4.5–5.5 ppm for CH₂ and aromatic protons) and cyano group presence (C≡N carbon at ~110–120 ppm).

- IR : A sharp peak near ~2240 cm⁻¹ confirms the C≡N stretch.

- Mass Spectrometry : ESI-MS in positive ion mode should show the molecular ion peak [M-Cl]⁺.

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry. Cross-referencing with crystallographic data (if available) enhances reliability .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to structural similarities to benzyl chloride derivatives, assume potential toxicity and irritancy. Use nitrile gloves, lab coats, and sealed goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for ≥15 minutes . No comprehensive toxicological data exist, so treat as a high-risk compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data during characterization?

- Methodological Answer :

- Triaging Data : Replicate experiments to rule out procedural errors.

- Cross-Validation : Compare NMR/IR results with X-ray crystallography (e.g., SHELXL refinement ). For crystallographic outliers, check for twinning or disordered solvent molecules.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data.

- Case Study : If IR shows unexpected peaks, consider side reactions (e.g., hydrolysis of the cyano group) and analyze via LC-MS .

Q. What strategies optimize crystal structure determination of this compound using SHELX programs?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., H, N).

- Refinement : In SHELXL, apply restraints for anisotropic displacement parameters of the benzyl group. Use the SQUEEZE tool to model disordered solvent.

- Validation : Check CIF files with PLATON for symmetry errors and IUCr standards compliance.

- Example : A 2023 study on cetylpyridinium chloride refined 97% of reflections with R1 < 0.05 using SHELXL-2018 .

Q. How can reaction mechanisms involving this compound be probed under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy at λ_max for the cyano group (e.g., 270–300 nm).

- pH Dependence : Use buffered solutions (pH 2–12) to assess nucleophilic substitution vs. elimination pathways.

- Isotopic Labeling : Introduce ¹⁸O or D₂O to trace hydrolysis intermediates via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.